![molecular formula C93H155N31O26 B573502 [Ala92]-肽 6 CAS No. 189064-08-2](/img/structure/B573502.png)

[Ala92]-肽 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Ala92]-Peptide 6, also known as [Ala92]-Peptide 6, is a useful research compound. Its molecular formula is C93H155N31O26 and its molecular weight is 2123.454. The purity is usually 95%.

BenchChem offers high-quality [Ala92]-Peptide 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala92]-Peptide 6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肠道渗透性和结构基序

一项关于环状肽的研究,包括与“[Ala92]-肽 6”相关的变异,确定了有助于其高肠道渗透性的关键骨架基序,表明在药物设计中提高口服生物利用度的潜力。该研究以环(-D-Ala-Ala(5)-)肽为基础突出了模板结构,表明特定的结构构象可能导致有效的口服生物利用药物候选物 (贝克等人,2012)。

免疫反应和 HIV 阻断

另一项研究探讨了肽内氨基酸取代的影响,特别是那些类似于“this compound”片段,对免疫反应的影响。具体来说,CCR5 环中的修饰在动物模型中诱导了 HIV 阻断抗体,表明了一种通过基于肽的干预预防和治疗 HIV 的新方法 (帕斯托里等人,2008)。

抗菌和抗癌特性

对肽的抗菌和抗癌特性的研究,包括那些在结构上类似于“this compound”的肽,表明特定的肽序列对各种病原体和癌细胞具有显着的活性。这些发现为在抗菌和癌症治疗中开发基于肽的疗法开辟了道路 (韦尔塔斯等人,2017; 熊等人,2011)。

基于肽的药物开发

肽治疗领域已经复苏,像“this compound”这样的肽由于其高选择性、功效和安全性而发挥着至关重要的作用。研究强调需要探索超出传统框架的新肽设计,以满足未满足的医疗需求,表明基于肽的药物具有广阔的前景 (福斯格劳和霍夫曼,2015)。

中枢神经系统应用

对“this compound”等肽的研究也已扩展到中枢神经系统 (CNS),在那里它们已被研究用于治疗 CNS 疾病的潜力。例如,来自同一家族的肽阿拉林,已显示出影响动物研究中的食物摄入、体重和激素分泌,突出了肽在神经内分泌调节中的治疗潜力 (郭等人,2014)。

作用机制

Target of Action

The primary target of [Ala92]-Peptide 6 is the enzyme type 2 deiodinase (DIO2) . DIO2 is responsible for the endogenous conversion of thyroxine (T4) to 3,5,3′-triiodothyronine (T3), a process crucial for the regulation of gene transcription in target cells .

Mode of Action

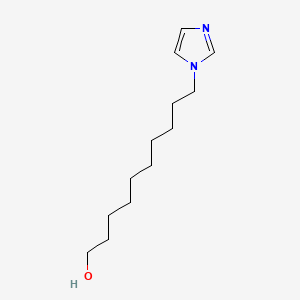

[Ala92]-Peptide 6 is a variant of DIO2, resulting from a single nucleotide polymorphism (SNP) that changes a threonine (Thr) to an alanine (Ala) at the 92nd position of the DIO2 polypeptide chain . This substitution affects a small and conserved domain of the protein involved in binding ubiquitin ligases, directing the enzyme for proteasomal degradation . The function of Ala92-DIO2 is impaired in a physiological context, leading to reduced deiodination .

Biochemical Pathways

The impaired function of Ala92-DIO2 affects the conversion of T4 to T3, impacting the thyroid hormone pathway . This can lead to endoplasmic reticulum stress in glial cells and changes in brain T3 activity .

Pharmacokinetics

Pharmacokinetics generally involves the study of how an organism affects a drug, focusing on absorption, distribution, metabolism, and excretion (adme) .

Result of Action

The result of the action of [Ala92]-Peptide 6 is a reduction in the enzymatic activity of DIO2 . This leads to a decrease in the conversion of T4 to T3, potentially causing persistent neurological symptoms, including deficits in memory and mood, even after T4 dosage is individually adjusted .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)/t48-,49-,50-,51-,52-,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSWQMWUNOIPDH-QCDQIEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H155N31O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745557 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2123.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-08-2 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[4.2.0]oct-4-en-8-one, 7-acetyl- (9CI)](/img/no-structure.png)

![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B573421.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)